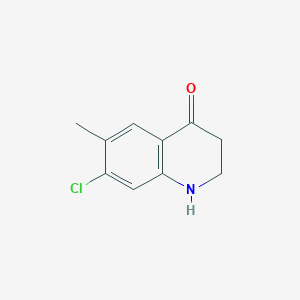

7-chloro-6-methyl-2,3-dihydroquinolin-4(1H)-one

Description

BenchChem offers high-quality 7-chloro-6-methyl-2,3-dihydroquinolin-4(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-chloro-6-methyl-2,3-dihydroquinolin-4(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C10H10ClNO |

|---|---|

Poids moléculaire |

195.64 g/mol |

Nom IUPAC |

7-chloro-6-methyl-2,3-dihydro-1H-quinolin-4-one |

InChI |

InChI=1S/C10H10ClNO/c1-6-4-7-9(5-8(6)11)12-3-2-10(7)13/h4-5,12H,2-3H2,1H3 |

Clé InChI |

NXCJMVXNAVBDIA-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC2=C(C=C1Cl)NCCC2=O |

Origine du produit |

United States |

Foundational & Exploratory

Chemical structure and properties of 7-chloro-6-methyl-2,3-dihydroquinolin-4(1H)-one

Executive Summary

This technical guide provides a comprehensive analysis of 7-chloro-6-methyl-2,3-dihydroquinolin-4(1H)-one , a bicyclic heterocyclic scaffold critical in the synthesis of 4-quinolone antibiotics and tricyclic pharmaceutical agents. Unlike its fully aromatic quinoline counterparts, this dihydro- intermediate possesses a saturated C2-C3 bond, imparting distinct conformational flexibility and reactivity profiles.

This monograph serves researchers in medicinal chemistry and process development, focusing on the compound's structural electronics, regioselective synthesis, and utility as a "privileged structure" for structure-activity relationship (SAR) exploration.

Chemical Identity & Structural Architecture[1]

The molecule comprises a benzene ring fused to a piperidin-4-one ring. The substitution pattern (7-chloro, 6-methyl) creates a specific electronic push-pull system that influences both its chemical reactivity and binding affinity in biological targets (e.g., DNA gyrase when oxidized to the quinolone).

Physicochemical Profile[2][3][4]

| Property | Value / Description |

| IUPAC Name | 7-chloro-6-methyl-2,3-dihydroquinolin-4(1H)-one |

| Molecular Formula | C₁₀H₁₀ClNO |

| Molecular Weight | 195.65 g/mol |

| CAS Registry Number | Not widely listed; Analogous to 14548-50-6 (7-Cl variant) |

| Predicted LogP | ~2.3 (Moderate Lipophilicity) |

| H-Bond Donors/Acceptors | 1 Donor (NH), 1 Acceptor (C=O) |

| Appearance | Yellow to brownish crystalline solid |

| Solubility | Soluble in DMSO, DMF, DCM; sparingly soluble in water |

Electronic & Conformational Analysis

-

The "Push-Pull" System: The 6-methyl group acts as a weak electron-donating group (EDG) via hyperconjugation, while the 7-chloro substituent is an electron-withdrawing group (EWG) via induction. This combination modulates the nucleophilicity of the aromatic ring, particularly at the C8 position, which is often a site for further functionalization (e.g., nitration or halogenation).

-

Ring Puckering: Unlike the planar 4-quinolone, the 2,3-dihydro- heterocyclic ring adopts a "sofa" or "half-chair" conformation. This non-planarity is crucial during the binding of intermediates to enzymes before the final oxidation step.

Synthetic Pathways & Regioselectivity[4][5][6][7]

The synthesis of 7-chloro-6-methyl-2,3-dihydroquinolin-4(1H)-one is a classic exercise in controlling regiochemistry during the Friedel-Crafts cyclization of anilines.

Retrosynthetic Analysis

The most robust route involves the intramolecular cyclization of N-(3-chloro-4-methylphenyl)-3-aminopropanoic acid . This intermediate is generated via a Michael addition of 3-chloro-4-methylaniline to acrylic acid (or its ester).

The Regioselectivity Challenge

When cyclizing 3-substituted anilines, two ortho positions are available for ring closure:

-

Position 2 (crowded): Between the amine and the chloro substituent.

-

Position 6 (open): Para to the chloro substituent.

Cyclization at Position 2 yields the desired 7-chloro isomer. Cyclization at Position 6 yields the 5-chloro isomer. While steric hindrance usually disfavors Position 2, electronic effects and the use of specific condensing agents (like Eaton's Reagent or PPA) can shift the major product to the 7-chloro isomer, consistent with the synthesis of similar quinolone precursors [1].

Visualized Pathway (Graphviz)

Figure 1: Synthetic route highlighting the critical regioselective cyclization step.

Experimental Protocols

The following protocols are designed for high reproducibility and safety.

Step 1: Synthesis of N-(3-chloro-4-methylphenyl)-beta-alanine

Objective: To attach the three-carbon chain required for the heterocyclic ring.

-

Reagents: 3-chloro-4-methylaniline (1.0 eq), Acrylic acid (1.2 eq), Toluene (solvent).

-

Procedure:

-

Dissolve aniline in toluene in a round-bottom flask equipped with a reflux condenser.

-

Add acrylic acid dropwise.

-

Reflux the mixture for 4–6 hours. Monitor consumption of aniline by TLC (Hexane:EtOAc 7:3).

-

Workup: Cool the mixture. The product often precipitates as a solid. If oil forms, evaporate solvent and recrystallize from ethanol/water.

-

Yield Target: >85%.

-

Step 2: Cyclization to Dihydroquinolinone

Objective: Intramolecular Friedel-Crafts acylation to close the ring. Critical Note: Eaton's Reagent (7.7 wt% P₂O₅ in methanesulfonic acid) is preferred over Polyphosphoric Acid (PPA) due to lower viscosity and easier workup [2].

-

Reagents: Intermediate from Step 1 (1.0 eq), Eaton's Reagent (5–10 mL per gram of substrate).

-

Procedure:

-

Place the beta-alanine intermediate in a dry flask under nitrogen.

-

Add Eaton's Reagent. Stir to ensure the solid is fully wetted.

-

Heat to 80–90°C for 2–3 hours. The solution will turn deep red/brown.

-

Quenching: Cool to room temperature. Pour the reaction mixture slowly onto crushed ice with vigorous stirring (Exothermic!).

-

Neutralization: Adjust pH to ~8–9 using 50% NaOH solution or solid Na₂CO₃. The product will precipitate.

-

Purification: Filter the solid.[1] Wash with water. Recrystallize from Ethanol or Methanol to remove trace 5-chloro isomer.

-

Reactivity & Functionalization Profile

This scaffold acts as a versatile "warhead" for further chemical modification.

| Site | Reactivity Type | Potential Transformation |

| N-1 (Amine) | Nucleophilic | Alkylation (e.g., Ethyl iodide, Cyclopropyl bromide) to modulate lipophilicity. |

| C-4 (Ketone) | Electrophilic | Reduction to alcohol (NaBH₄); Condensation with hydrazines; Schmidt reaction to azepines. |

| C-2/C-3 | Dehydrogenation | Oxidation with DDQ or Chloranil yields the fully aromatic 4-quinolone [3]. |

| C-8 | Electrophilic Subst. | Nitration or bromination can occur here, directed by the NH group. |

Pathway to Antibiotics (Graphviz)

The primary industrial application of this scaffold is conversion to 4-quinolone antibiotics.

Figure 2: Functionalization pathways leading to bioactive quinolone scaffolds.

References

-

Regioselective Cyclization of Anilines

- Eaton's Reagent Methodology: Title: Eaton's Reagent in Organic Synthesis. Source: Sigma-Aldrich / Merck Technical Bulletin.

-

Oxidation to Quinolones

-

General Quinolone Scaffold Properties

Sources

- 1. US5126456A - 7-chloroquinaldine synthesis - Google Patents [patents.google.com]

- 2. Synthesis of functionalised 2,3-dihydroquinolin-4(1H)-ones vs. quinoline or N-alkenylindole derivatives through sequential reactions of 2-alkynylanilines with ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. 2,3-Dihydroquinolin-4-one synthesis [organic-chemistry.org]

- 4. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Regioselective synthesis of 3,4,5-trisubstituted 2-aminofurans - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. 7-Chloro-4-methyl-6-nitroquinolin-2(1h)-one | C10H7ClN2O3 | CID 131887248 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Therapeutic Potential of 7-Chloro-6-methyl-2,3-dihydroquinolin-4(1H)-one Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, renowned for its presence in a wide array of pharmacologically active compounds.[1][2] This technical guide focuses on the therapeutic potential of a specific subclass: derivatives of 7-chloro-6-methyl-2,3-dihydroquinolin-4(1H)-one. We will delve into the rationale behind their design, synthetic strategies, and diverse biological activities, with a particular emphasis on their emerging role as anticancer and antimicrobial agents. This document provides an in-depth analysis of structure-activity relationships, key experimental protocols for biological evaluation, and a forward-looking perspective on the optimization of this promising chemical scaffold for drug discovery.

Introduction: The Significance of the Quinoline Scaffold

Quinoline, a bicyclic aromatic heterocycle, is a foundational component in the design of numerous therapeutic agents.[1][2] Its derivatives have demonstrated a remarkable spectrum of biological activities, including antimalarial, anticancer, anti-inflammatory, and antimicrobial properties.[3][4] The versatility of the quinoline ring allows for extensive chemical modification, enabling the fine-tuning of its pharmacological profile to achieve desired potency and selectivity against various molecular targets.[1] The 7-chloro substituted quinoline core, in particular, is a well-established pharmacophore found in drugs like chloroquine and has been extensively studied for its potential in treating malaria and, more recently, cancer.[5] This guide specifically explores derivatives of the 7-chloro-6-methyl-2,3-dihydroquinolin-4(1H)-one scaffold, a class of compounds that holds significant promise for the development of novel therapeutics.

The Core Scaffold: Physicochemical and Structural Features

The 7-chloro-6-methyl-2,3-dihydroquinolin-4(1H)-one structure combines several key features that make it an attractive starting point for medicinal chemistry campaigns:

-

7-Chloro Group: The electron-withdrawing nature of the chlorine atom at the 7-position can significantly influence the electronic properties of the entire ring system, potentially enhancing binding interactions with biological targets. Halogenated quinolines have historically played a crucial role in the bioactivity of many compounds.[3]

-

6-Methyl Group: The methyl group provides a point for steric interaction and can influence the molecule's lipophilicity, thereby affecting its pharmacokinetic properties such as absorption and distribution.

-

Dihydroquinolin-4-one Core: This partially saturated heterocyclic system provides a three-dimensional structure that can be further functionalized. The ketone group at the 4-position is a key handle for chemical reactions, allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR).

Synthetic Strategies

The synthesis of 7-chloro-6-methyl-2,3-dihydroquinolin-4(1H)-one derivatives typically involves multi-step reaction sequences. A common and versatile approach is the cyclization of an appropriately substituted aniline precursor. The diagram below illustrates a generalized synthetic workflow for creating a library of derivatives from the core scaffold.

Caption: Generalized workflow for the synthesis of quinolinone derivatives.

This process allows for the systematic introduction of various functional groups at different positions of the quinolinone core, facilitating the exploration of SAR. For instance, reactions at the N1-position or condensation reactions at the C3-position can yield a diverse library of compounds for biological screening.

Therapeutic Potential and Mechanisms of Action

Derivatives of the quinoline scaffold have shown promise in several therapeutic areas. While specific studies on 7-chloro-6-methyl-2,3-dihydroquinolin-4(1H)-one are emerging, the broader class of quinolinones provides a strong basis for their potential applications.

Anticancer Activity

Quinoline derivatives have demonstrated significant potential as anticancer agents by targeting various mechanisms crucial for tumor growth and survival.[1][6]

-

Inhibition of Tyrosine Kinases: Many quinoline-based compounds act as inhibitors of receptor tyrosine kinases, which are key components of signaling pathways that regulate cell proliferation, differentiation, and survival.[1] By blocking these pathways, they can effectively halt cancer cell growth.

-

Induction of Apoptosis: Several 7-chloroquinoline derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells.[7] This is a highly desirable mechanism for an anticancer drug as it eliminates malignant cells.

-

KRAS Inhibition: Recent breakthroughs have led to the development of inhibitors for specific KRAS mutations, which are oncogenic drivers in a significant percentage of lung, colorectal, and pancreatic cancers.[8][9] The pyrido[2,3-d]pyrimidin-2(1H)-one core, structurally related to quinolinones, is a key feature of the FDA-approved KRAS G12C inhibitor, Sotorasib.[9][10][11] This highlights the potential for quinolinone scaffolds to be adapted as KRAS inhibitors. The development of Sotorasib marked a significant milestone, proving that the previously "undruggable" KRAS target could be effectively inhibited.[9][12]

Table 1: Anticancer Activity of Selected 7-Chloroquinoline Derivatives

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| 7-chloroquinoline hydrazones | HL-60 (Leukemia) | 0.31 - 4.65 (µg/mL) | [6] |

| MBHA/7-chloroquinoline hybrids | HL-60 (Leukemia) | 4.60 | [13] |

| 7-chloroquinoline derivatives | MCF-7 (Breast) | 7.54 | [14] |

| 7-chloroquinoline derivatives | HCT-116 (Colon) | 21.41 | [14] |

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

The data indicates that 7-chloroquinoline derivatives can exhibit potent cytotoxic activity against a range of cancer cell lines.[6][13][14]

Antimicrobial Activity

Quinolone and quinolinone derivatives are well-known for their antibacterial properties. The fluoroquinolone antibiotics, for example, are a major class of drugs that function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[1][15]

-

Mechanism of Action: By targeting these essential enzymes, quinolone derivatives can effectively block bacterial proliferation, leading to bactericidal effects.[15][16]

-

Broad Spectrum Potential: Studies have shown that various substituted quinolines possess a broad spectrum of antimicrobial activities against both Gram-positive and Gram-negative bacteria, as well as some fungi.[3][17] For instance, certain trifluoroacetyl-substituted quinolones have demonstrated significant activity against resistant strains of E. coli and S. aureus.[16]

Key Experimental Protocols for Bioactivity Screening

Evaluating the therapeutic potential of novel 7-chloro-6-methyl-2,3-dihydroquinolin-4(1H)-one derivatives requires robust and validated experimental protocols.

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.

Protocol:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with a serial dilution of the test compounds (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Caption: Workflow for determining cytotoxicity using the MTT assay.

Antibacterial Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Protocol:

-

Compound Preparation: Prepare a serial dilution of the test compounds in a 96-well plate using appropriate broth media (e.g., Mueller-Hinton Broth).

-

Bacterial Inoculum: Prepare a standardized bacterial suspension (e.g., S. aureus, E. coli) to a concentration of approximately 5 x 10^5 CFU/mL.

-

Inoculation: Add the bacterial inoculum to each well of the 96-well plate. Include positive (bacteria only) and negative (broth only) controls.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Structure-Activity Relationship (SAR) Insights

While a comprehensive SAR for the specific 7-chloro-6-methyl-2,3-dihydroquinolin-4(1H)-one scaffold is still under development, general principles from related quinoline derivatives can provide valuable guidance:

-

Substituents on the Quinoline Ring: The nature and position of substituents on the quinoline ring are critical for activity. For example, the 7-chloro substitution is often associated with enhanced biological effects.[6][18]

-

Side Chains: The introduction of various side chains, particularly those containing nitrogen or sulfur atoms (e.g., hydrazones, thiosemicarbazides), at positions C3 or N1 can significantly modulate the anticancer and antimicrobial activities.[6][14]

-

Lipophilicity and Sterics: Modifications that alter the compound's lipophilicity and steric profile can impact its ability to cross cell membranes and interact with its target, thereby influencing its overall efficacy.

Conclusion and Future Perspectives

Derivatives of 7-chloro-6-methyl-2,3-dihydroquinolin-4(1H)-one represent a promising class of compounds with significant therapeutic potential, particularly in the fields of oncology and infectious diseases. The structural versatility of this scaffold allows for extensive chemical exploration to optimize potency, selectivity, and pharmacokinetic properties.

Future research should focus on:

-

Target Identification: Elucidating the specific molecular targets and mechanisms of action for the most active derivatives.

-

Combinatorial Library Synthesis: Generating larger, more diverse libraries of compounds to conduct high-throughput screening and expand the SAR landscape.

-

In Vivo Efficacy Studies: Advancing lead compounds into preclinical animal models to evaluate their efficacy and safety profiles in a physiological context.

By leveraging the foundational knowledge of quinoline chemistry and pharmacology, the continued investigation of these derivatives holds great promise for the discovery of next-generation therapeutic agents.

References

- Vertex AI Search. (n.d.). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives.

- Der Pharma Chemica. (n.d.). Synthesis, Characterization and Antimicrobial Activity of Some New Substituted Quinoline Hydrazones.

- BenchChem. (n.d.). The Multifaceted Biological Activities of Quinoline Derivatives: A Technical Guide for Drug Discovery Professionals.

- Ansari, F. L., et al. (2011). Synthesis, characterization and antimicrobial screening of substituted quiazolinones derivatives. Arabian Journal of Chemistry.

- ResearchGate. (2025). (PDF) Trifluoroacetyl-Substituted Quinolones as New Antibacterials Against Antibiotic Resistant Strains.

- PubMed. (n.d.). Quinolone antimicrobial agents substituted with morpholines at the 7-position. Syntheses and structure-activity relationships.

- Letters in Applied NanoBioScience. (2024). Trifluoroacetyl-Substituted Quinolones as New Antibacterials Against Antibiotic Resistant Strains.

- SciELO. (n.d.). Morita-Baylis-Hillman Reaction with 7-Chloroquinoline Derivatives-New Compounds with Potential Anticancer Activity.

- RSC Publishing. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances.

- PubMed. (2009). Biological Activities of Quinoline Derivatives.

- Bentham Science Publishers. (2009). Biological Activities of Quinoline Derivatives.

- Taylor & Francis. (2018). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity.

- (2016). Comprehensive review on current developments of quinoline-based anticancer agents.

- PMC. (n.d.). 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones.

- BenchChem. (n.d.). A Comparative Guide to the Biological Activity of 7-Chloro-6-nitroquinoline Derivatives and Chloroquine.

- PMC. (n.d.). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage.

- PMC. (n.d.). Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Click Reaction: Potential Apoptotic Antiproliferative Agents.

- ResearchGate. (n.d.). Synthesis of tested 7-chloro-4-phenoxyquinoline derivatives.

- Googleapis.com. (2019). IMPROVED SYNTHESIS OF KEY INTERMEDIATE OF KRAS G12C INHIBITOR COMPOUND - European Patent Office - EP 4234546 A2.

- PMC. (n.d.). Inhibitors of KRAS May Potentially Provide Effective Cancer Treatment.

- Portico. (2021). Sotorasib. GTPase KRAS (G12C mutant) inhibitor, Treatment of non-small cell lung cancer, Treatment of colorectal cancer, Treatme.

- NCI. (2021). FDA Approval of KRAS Inhibitor Sotorasib for Lung Cancer Hailed as Milestone.

- (2020). Sotorasib, First-in-Class KRAS G12C Inhibitor, Hailed as “Triumph of Drug Discovery”.

- (2021). Sotorasib Shows Early Activity Against KRAS G12C Mutant NSCLC.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 7. Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibitors of KRAS May Potentially Provide Effective Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sotorasib is First KRAS Inhibitor Approved by FDA - NCI [cancer.gov]

- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 11. Portico [access.portico.org]

- 12. Sotorasib, First-in-Class KRAS G12C Inhibitor, Hailed as “Triumph of Drug Discovery” [ahdbonline.com]

- 13. scielo.br [scielo.br]

- 14. tandfonline.com [tandfonline.com]

- 15. researchgate.net [researchgate.net]

- 16. nanobioletters.com [nanobioletters.com]

- 17. Synthesis, characterization and antimicrobial screening of substituted quiazolinones derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 18. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PMC [pmc.ncbi.nlm.nih.gov]

Literature review on 2,3-dihydroquinolin-4(1H)-one scaffolds in medicinal chemistry

An In-Depth Technical Guide to 2,3-Dihydroquinolin-4(1H)-one Scaffolds in Medicinal Chemistry

Introduction: The Rise of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "privileged scaffolds" due to their ability to interact with a wide range of biological targets, serving as a versatile foundation for drug discovery. The 2,3-dihydroquinolin-4(1H)-one core, a nitrogen-containing heterocyclic motif, has firmly established itself as such a scaffold.[1][2] This structure, essentially an aza-analog of a flavanone, consists of a benzene ring fused to a dihydropyridinone ring.[3] Its unique conformational features and electronic properties allow for diverse substitutions, enabling the fine-tuning of pharmacological profiles.

Derivatives of 2,3-dihydroquinolin-4(1H)-one have demonstrated an impressive breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[3][4][5][6] This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the synthesis, biological applications, and structure-activity relationships of this remarkable scaffold, underscoring its significance in the ongoing quest for novel therapeutic agents.

Part 1: Architecting the Core: Synthetic Strategies

The construction of the 2,3-dihydroquinolin-4(1H)-one scaffold is a cornerstone of its utility. The choice of synthetic route is often dictated by the desired substitution pattern, scalability, and adherence to green chemistry principles. Modern organic synthesis has yielded several efficient methods, moving from classical reactions to sophisticated one-pot cascade processes.

Intramolecular Cyclization of o-Aminochalcones

A prevalent and robust strategy involves the intramolecular cyclization of o-aminochalcones. This method is valued for its straightforward nature and the ready availability of starting materials. The causality behind this approach lies in the nucleophilic attack of the aniline nitrogen onto the α,β-unsaturated ketone system (an intramolecular aza-Michael addition). The reaction is typically promoted by an acid or base catalyst. The use of water-tolerant Lewis acids like zirconyl nitrate represents a green and efficient modification, allowing the reaction to proceed under mild conditions with improved yields.[7]

Key Experimental Protocol: Zirconyl Nitrate-Catalyzed Cyclization of an o-Aminochalcone

This protocol describes a green and efficient synthesis of 2-aryl-2,3-dihydroquinolin-4(1H)-ones.[7]

Materials:

-

o-Aminochalcone (1.0 mmol)

-

Zirconyl nitrate [ZrO(NO₃)₂·xH₂O] (10 mol%)

-

Ethanol (5 mL)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and hot plate

-

Thin-layer chromatography (TLC) plate (silica gel)

-

Ethyl acetate/hexane mixture for TLC

Procedure:

-

Reaction Setup: In a 25 mL round-bottom flask, dissolve the o-aminochalcone (1.0 mmol) in ethanol (5 mL).

-

Catalyst Addition: To the stirred solution, add zirconyl nitrate (10 mol%).

-

Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to reflux.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) using an appropriate ethyl acetate/hexane eluent system. The disappearance of the starting material spot indicates reaction completion.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water (20 mL) and stir for 15 minutes.

-

Isolation: The solid product precipitates out. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

-

Purification: If necessary, the crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 2-aryl-2,3-dihydroquinolin-4(1H)-one.

Domino and Cascade Reactions

To enhance synthetic efficiency and atom economy, domino (or cascade) reactions have been developed. These one-flask, multistep processes avoid the isolation of intermediates, saving time, reagents, and solvents. A notable example is the domino Michael-SNAr approach, where a primary amine reacts with a substrate containing both a Michael acceptor (enone) and an SNAr acceptor (e.g., a fluoro-aromatic group), leading directly to the N-substituted 2,3-dihydro-4(1H)-quinolinone.[3] This strategy exemplifies the elegance of modern synthetic design, where reaction sequences are engineered for maximum efficiency.

Multi-component Reactions

Multi-component reactions (MCRs) offer another powerful avenue for generating molecular diversity from simple starting materials in a single step. For instance, a three-component reaction between an isatoic anhydride, a primary amine, and an aromatic aldehyde can efficiently produce 2,3-disubstituted dihydroquinazolin-4(1H)-ones.[8] The mechanism involves the initial reaction of the amine with isatoic anhydride to form an o-aminobenzamide, which then condenses with the aldehyde to form a Schiff base that subsequently cyclizes.

Oxidation of Tetrahydroquinolines

For scaffolds where the corresponding 1,2,3,4-tetrahydroquinoline is readily accessible, selective benzylic oxidation presents a practical and scalable route. Using an oxidizing agent like aqueous potassium permanganate (KMnO₄) on N-acyl-protected tetrahydroquinolines allows for the efficient synthesis of 2,3-dihydroquinolin-4(1H)-ones.[9] This method demonstrates excellent functional group tolerance, making it valuable for late-stage functionalization in a synthetic sequence.[9]

Part 2: Therapeutic Landscape and Biological Activities

The 2,3-dihydroquinolin-4(1H)-one scaffold is a cornerstone in the development of agents targeting a wide array of diseases. Its structural versatility allows for precise modifications that can optimize potency and selectivity for various biological targets.

Anticancer Activity

The fight against cancer is a primary area where this scaffold has shown immense promise. Numerous derivatives have exhibited potent cytotoxic effects against a panel of human cancer cell lines.

-

Cytotoxicity: Studies have shown that 3-methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones display significant cytotoxic activity against breast cancer (MCF-7) and leukemia (HL-60) cell lines, with some analogs being more potent against HL-60 cells than the standard drug carboplatin.[4]

-

Mechanism of Action: A key mechanism for some quinolinone derivatives is the inhibition of tubulin polymerization, a process critical for mitotic spindle formation in dividing cells.[10] Molecular docking studies suggest these compounds can bind to the colchicine binding pocket on tubulin, disrupting microtubule dynamics and inducing cell cycle arrest and apoptosis.[10]

-

Hybrid Molecules: Hybrid molecules incorporating the 2,3-dihydroquinolin-4(1H)-one core with other anticancer pharmacophores, such as 3-hydroxy-indolin-2-one, have been synthesized.[11] One such hybrid, compound 7g , demonstrated dose- and time-dependent growth inhibition of SGC-7901 cancer cells and was more effective than 5-FU in a xenograft tumor model, suggesting a favorable toxicity profile.[11]

| Compound Class | Example Activity (IC₅₀) | Cancer Cell Line(s) | Mechanism/Target | Reference |

| 3-Methylidene-1-sulfonyl Derivatives | Low µM range | HL-60, MCF-7 | Induction of DNA damage and apoptosis | [4] |

| 3-Hydroxy-indolin-2-one Hybrids | Moderate antiproliferative activity | SGC-7901, A549, etc. | Growth inhibition | [11] |

| 2-Naphthyl Derivatives (e.g., 39 ) | <50 nM | HT29, U87, A2780, H460 | Tubulin Polymerization Inhibitor | [10] |

| 3,4-Diaryl-tetrahydroquinolines | 2.0 - 4.9 µM | H460, A-431, HT-29 | Antiproliferative | [12] |

Antimicrobial and Antifungal Activity

The quinolone core is historically famous for its antibacterial properties (e.g., fluoroquinolones), and the 2,3-dihydroquinolin-4(1H)-one scaffold continues this legacy.

-

Antibacterial Action: Novel derivatives have been synthesized and tested against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, showing promising inhibitory activity.[5] Hybrids with natural products like dehydroabietylamine have demonstrated considerable inhibitory effects against Bacillus cereus with MIC values as low as 4–16 μg/ml.[8]

-

Antifungal Potential: The scaffold has also been explored for its antifungal properties. A series of novel analogues were designed as potential succinate dehydrogenase (SDH) inhibitors, a crucial enzyme in the fungal respiratory chain.[13] Compound 4e from this series showed stronger activity against Botrytis cinerea than the commercial fungicide fluopyram, validating SDH as a viable target for this scaffold.[13]

Anti-inflammatory Properties

Chronic inflammation is a key factor in many diseases. Derivatives of the related quinazolin-4(3H)-one scaffold have been shown to act as potent anti-inflammatory and analgesic agents, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform.[14] This provides a strong rationale for exploring 2,3-dihydroquinolin-4(1H)-ones for similar activities, as they often serve as synthetic precursors or structural relatives to these compounds.[3]

Neuroprotective Effects

Neurodegenerative diseases like Parkinson's and Alzheimer's represent a significant therapeutic challenge.[3] The tetrahydroquinoline scaffold, closely related to dihydroquinolinones, has shown neuroprotective properties.[2][15]

-

Alzheimer's Disease: Certain dihydroquinolinones are under investigation as treatments for Alzheimer's disease.[3]

-

Parkinson's Disease: 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline demonstrated neuroprotection in a rat model of Parkinson's disease by enhancing the antioxidant system and suppressing apoptosis.[15]

-

Pain and Migraine: Selective neuronal nitric oxide synthase (nNOS) inhibitors based on the tetrahydroquinoline scaffold have been shown to reverse neuropathic pain and reduce allodynia in animal models relevant to migraine.[16]

Part 3: Structure-Activity Relationships (SAR)

Understanding how specific structural modifications impact biological activity is crucial for rational drug design. SAR studies on the 2,3-dihydroquinolin-4(1H)-one scaffold have yielded valuable insights.

-

Substitution at C2: For anticancer activity in 3-methylidene derivatives, an alkyl substituent at the C2 position was found to be more potent than an aryl substituent.[4] This suggests that steric bulk and electronics at this position are critical for interaction with the biological target.

-

Substitution at C3: The introduction of an exocyclic double bond (a methylidene group) at the C3 position has been identified as a key feature for potent cytotoxicity in several anticancer series.[4] This group can act as a Michael acceptor, potentially enabling covalent interaction with target proteins.

-

Substitution on the Benzo Ring: Modifications on the aromatic ring, such as the introduction of halogens or other electron-withdrawing groups, can significantly influence the compound's electronic properties, lipophilicity, and ultimately, its biological activity.[9]

-

N1-Substitution: The nitrogen at position 1 is a common site for modification. N-alkylation can be achieved through domino reactions, while N-acylation is often used as a protecting group strategy that can also influence the molecule's properties.[3][9]

Conclusion and Future Perspectives

The 2,3-dihydroquinolin-4(1H)-one scaffold has unequivocally proven its merit as a privileged structure in medicinal chemistry. Its synthetic accessibility and amenability to diverse chemical modifications have enabled the exploration of a vast chemical space, leading to the discovery of compounds with potent anticancer, antimicrobial, and neuroprotective activities.

The future of research on this scaffold is bright and multifaceted. Key directions include:

-

Development of Selective Inhibitors: While broad-spectrum activity is useful for initial screening, future efforts must focus on designing derivatives with high selectivity for specific targets (e.g., a particular kinase or receptor subtype) to minimize off-target effects and improve safety profiles.

-

Exploration of New Therapeutic Areas: The scaffold's versatility suggests its potential in underexplored areas. Investigating its utility against viral diseases, metabolic disorders, and parasitic infections could yield novel therapeutic leads.[17]

-

Advanced Drug Delivery: Formulating potent dihydroquinolinone derivatives into targeted drug delivery systems could enhance their efficacy and reduce systemic toxicity, particularly in cancer chemotherapy.

-

Stereoselective Synthesis: Many active derivatives possess a chiral center at the C2 position. The development of efficient stereoselective synthetic methods will be crucial to separately evaluate the enantiomers, as they often exhibit different pharmacological activities and toxicities.

References

-

Gorepatil, A., Gorepatil, P., Gaikwad, M., Mhamane, D., Phadkule, A., & Ingle, V. (2018). A Green and Efficient Intramolecular Cyclization of o-Aminochalcones to 2-Aryl-2,3-dihydroquinolin-4(1H)-ones Catalyzed by Zirconyl Nitrate. Synlett, 29(02), 235-237. Available from: [Link]

-

Bunce, R. A., & Schammerhorn, E. J. (2013). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 19(1), 153-183. Available from: [Link]

-

Iazzetti, A., et al. (2021). Synthesis of functionalised 2,3-dihydroquinolin-4(1H)-ones vs. quinoline or N-alkenylindole derivatives through sequential reactions of 2-alkynylanilines with ketones. Organic & Biomolecular Chemistry, 19(4), 843-853. Available from: [Link]

-

Reddy, C. R., et al. (2009). Synthesis of 2,3-Dihydroquinolin-4(1H)-ones through Catalytic Metathesis of o-Alkynylanilines and Aldehydes. The Journal of Organic Chemistry, 74(13), 4884-4887. Available from: [Link]

-

Mykhailiuk, P. K., et al. (2016). Synthesis of Multifunctional 2,3-Dihydroquinolin-4(1H)-one Building Blocks via Permanganate-Promoted Oxidation of 1,2,3,4-Tetrahydroquinolines. European Journal of Organic Chemistry, 2016(8), 1517-1525. Available from: [Link]

-

Zhang, L., et al. (2017). Synthesis, in Vitro and in Vivo Anticancer Activity of Hybrids of 3-Hydroxy-indolin-2-one and 2,3-Dihydroquinolin-4(1H)-one. Letters in Drug Design & Discovery, 14(7). Available from: [Link]

-

Szymański, P., et al. (2020). Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones. Molecules, 25(15), 3436. Available from: [Link]

-

Maddela, S. L., et al. (2018). 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design. RSC Advances, 8(37), 20894-20921. Available from: [Link]

-

Bunce, R. A. (2013). Figure 3: Drugs incorporating 2,3-dihydro-4(1H)-quinolinones. ResearchGate. Available from: [Link]

-

Unspecified. 2,3-dihydroquinolin-4(1H)-one. Alichem. Available from: [Link]

-

Unspecified. (2022). Synthesis, Antimicrobial and Molecular Docking studies of Some New Derivatives of 2,3-Dihydroquinazolin-4(1H)-one. Acta Chimica Slovenica, 69(3), 619-628. Available from: [Link]

-

Mekala, R., et al. (2017). Examples of biologically active 2, 3-dihydroquinazolin-4(1H)-one derivatives. ResearchGate. Available from: [Link]

-

McKinnon, T. A., et al. (2015). 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. MedChemComm, 6(6), 1178-1184. Available from: [Link]

-

Aelami, M., et al. (2015). Synthesis, antibacterial and antioxidant activity of novel 2,3-dihydroquinazolin-4(1H)-one derivatives of dehydroabietylamine diterpene. ResearchGate. Available from: [Link]

-

Sabri, S. S. (2024). Synthesis and Characterization of New Derivatives of 2,3-Dihydroquinazolin-4-one and Evaluation of their Antibacterial Activity. International Journal of Health Sciences, 5(5), 483-490. Available from: [Link]

-

Unspecified. (2018). Design, synthesis and biological activities of 2,3-dihydroquinazolin-4(1H)-one derivatives as TRPM2 inhibitors. European Journal of Medicinal Chemistry, 152, 218-229. Available from: [Link]

-

Unspecified. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 30(1), 220. Available from: [Link]

-

Unspecified. (2014). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. International Journal of Organic Chemistry, 4(2), 115-121. Available from: [Link]

-

Unspecified. (2025). Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. Scientific Reports, 15(1), 3042. Available from: [Link]

-

Unspecified. (2024). Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines. Molecules, 29(18), 4273. Available from: [Link]

-

Unspecified. (2022). 2,3-Dihydroquinazolin-4(1H)-one as a New Class of Anti-Leishmanial Agents: A Combined Experimental and Computational Study. Molecules, 27(1), 173. Available from: [Link]

-

Unspecified. (2018). 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design. RSC Advances, 8(37), 20894-20921. Available from: [Link]

-

Unspecified. (2021). Design, synthesis and inhibitory activity of novel 2, 3-dihydroquinolin-4(1H)-one derivatives as potential succinate dehydrogenase inhibitors. Bioorganic & Medicinal Chemistry, 38, 116147. Available from: [Link]

-

Unspecified. (2022). Synthesis of 2, 3- Dihydroquinazolin-4(1H)-Ones Derivatives. International Journal of Advanced Research in Science, Communication and Technology. Available from: [Link]

-

Unspecified. (2022). Design, synthesis and characterization of a new series of 2,3-dihydroquinazolin-4(1H)-one (DHQZ-1) derivatives and evaluation of their activity as an anticancer agent using molecular docking. Baghdad Science Journal, 19(6). Available from: [Link]

-

Unspecified. (2021). Neuroprotective effects of 2-heptyl-3-hydroxy-4-quinolone in HT22 mouse hippocampal neuronal cells. Bioorganic & Medicinal Chemistry Letters, 49, 128312. Available from: [Link]

-

Unspecified. (2022). Synthesis, characterization, and investigation of the anti-inflammatory effect of 2,3-disubstituted quinazoline-4(1H)-one. Future Journal of Pharmaceutical Sciences, 8(1), 1-10. Available from: [Link]

-

Unspecified. (2024). Anti-inflammatory action of new hybrid N-acyl-[3][7]dithiolo-[3,4-c]quinoline-1-thione. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2347965. Available from: [Link]

-

Unspecified. (2023). Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[3][7][18]triazino[2,3-c]quinazolines. Molecules, 28(11), 4381. Available from: [Link]

-

Unspecified. (2016). Design, synthesis of 2,3-disubstitued 4(3H)-quinazolinone derivatives as anti-inflammatory and analgesic agents: COX-1/2 inhibitory activities and molecular docking studies. Bioorganic & Medicinal Chemistry, 24(16), 3650-3662. Available from: [Link]

-

Unspecified. (2024). 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Demonstrates Neuroprotective Properties in Experimental Parkinson's Disease by Enhancing the Antioxidant System, Normalising Chaperone Activity and Suppressing Apoptosis. Neurochemical Research, 49(5), 1387-1405. Available from: [Link]

-

Unspecified. (2024). Neuroprotective activity of compounds 10–18 against the toxicity induced by rotenone and 6-hydroxydopamine in SH-SY5Y cells. ResearchGate. Available from: [Link]

-

Unspecified. (2022). Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. Molecules, 27(20), 6825. Available from: [Link]

-

Unspecified. (2011). Design, synthesis, and biological evaluation of 3,4-dihydroquinolin-2(1H)-one and 1,2,3,4-tetrahydroquinoline-based selective human neuronal nitric oxide synthase (nNOS) inhibitors. Journal of Medicinal Chemistry, 54(17), 6015-6029. Available from: [Link]

-

Unspecified. (2024). Neuroprotective effects of natural compounds and derivatives in neurochemical changes found in mania experimental models. ResearchGate. Available from: [Link]

Sources

- 1. 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1<i>H</i>)-ones - ProQuest [proquest.com]

- 5. cajotas.casjournal.org [cajotas.casjournal.org]

- 6. Neuroprotective effects of 2-heptyl-3-hydroxy-4-quinolone in HT22 mouse hippocampal neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2,3-Dihydroquinolin-4-one synthesis [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. benthamscience.com [benthamscience.com]

- 12. mdpi.com [mdpi.com]

- 13. Design, synthesis and inhibitory activity of novel 2, 3-dihydroquinolin-4(1H)-one derivatives as potential succinate dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Design, synthesis of 2,3-disubstitued 4(3H)-quinazolinone derivatives as anti-inflammatory and analgesic agents: COX-1/2 inhibitory activities and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Demonstrates Neuroprotective Properties in Experimental Parkinson's Disease by Enhancing the Antioxidant System, Normalising Chaperone Activity and Suppressing Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Design, synthesis, and biological evaluation of 3,4-dihydroquinolin-2(1H)-one and 1,2,3,4-tetrahydroquinoline-based selective human neuronal nitric oxide synthase (nNOS) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. pubs.acs.org [pubs.acs.org]

Technical Guide: Stability Profile of 7-chloro-6-methyl-2,3-dihydroquinolin-4(1H)-one

The following technical guide details the stability profile of 7-chloro-6-methyl-2,3-dihydroquinolin-4(1H)-one , a critical bicyclic heterocyclic intermediate often employed in the synthesis of bioactive quinolones and antimalarial agents.

Executive Summary

7-chloro-6-methyl-2,3-dihydroquinolin-4(1H)-one (hereafter referred to as CMDQ ) is a 2,3-dihydro-4-quinolone derivative. Unlike its fully aromatic counterpart (4-quinolone), CMDQ possesses a saturated C2–C3 bond. This structural feature creates a thermodynamic driving force toward oxidative aromatization , making the compound inherently sensitive to oxidative stress and light.

This guide defines the degradation mechanisms of CMDQ, specifically the dehydrogenation pathway, and establishes a self-validating analytical framework for quality control during drug development.

Chemical Identity & Structural Analysis[1][2][3]

CMDQ is a bicyclic system comprising a benzene ring fused to a dihydropyridinone ring. The stability is dictated by the secondary amine at position 1 (N1) and the ketone at position 4 (C4).

| Property | Description |

| IUPAC Name | 7-chloro-6-methyl-2,3-dihydroquinolin-4(1H)-one |

| Molecular Formula | C₁₀H₁₀ClNO |

| Molecular Weight | 195.65 g/mol |

| Core Scaffold | 2,3-dihydroquinolin-4(1H)-one (Tetrahydro-4-quinolone derivative) |

| Key Functional Groups | Secondary Amine (N1), Ketone (C4), Aryl Chloride (C7) |

| Predicted LogP | ~2.1 (Moderate Lipophilicity) |

| pKa (Calculated) | ~2.5 (Conjugate acid of carbonyl), ~ -1.0 (Amine, delocalized) |

Structural Vulnerability Assessment

-

C2–C3 Saturation: The presence of methylene groups at C2 and C3 interrupts the aromaticity of the pyridine ring. The molecule is prone to losing two hydrogen atoms to form the fully aromatic 7-chloro-6-methylquinolin-4(1H)-one, a transformation driven by the gain in resonance energy.

-

N1-Amine: The secondary aniline nitrogen is electron-rich, increasing susceptibility to radical oxidation and electrophilic attack.

Chemical Stability & Degradation Pathways[3][5]

Primary Degradation: Oxidative Aromatization

The most critical stability risk for CMDQ is oxidative dehydrogenation . Exposure to air, light, or transition metal impurities can catalyze the removal of hydrogen from the C2 and C3 positions.

-

Mechanism: Radical abstraction of the benzylic hydrogen (C3) or the amine hydrogen (N1), followed by rapid tautomerization and loss of the second hydrogen.

-

Result: Formation of the fully aromatic impurity, 7-chloro-6-methylquinolin-4(1H)-one . This impurity typically exhibits a significant bathochromic shift (red shift) in UV absorbance, making it easily detectable but difficult to remove.

Secondary Degradation: N-Oxidation

Under strong oxidative stress (e.g., peroxides), the N1 nitrogen can undergo oxidation to form the N-oxide or hydroxylamine species, although steric hindrance from the C8 proton and electronic deactivation by the C7-chloro group mitigates this relative to the aromatization pathway.

Hydrolytic Stability

CMDQ is generally stable to hydrolysis over a wide pH range (2–10). The C4 ketone is sterically protected and conjugated with the benzene ring, reducing susceptibility to nucleophilic attack compared to non-conjugated ketones.

Visualization of Degradation Pathways

The following diagram illustrates the oxidative aromatization and N-oxidation pathways.

Figure 1: Primary degradation pathways of CMDQ. The red path (aromatization) is the dominant failure mode under ambient storage.

Physical Stability Profile

Polymorphism

As a rigid, planar bicyclic system capable of hydrogen bonding (N-H donor, C=O acceptor), CMDQ exhibits a high propensity for polymorphism.

-

Risk: Different crystal polymorphs may have varying melting points and dissolution rates.[1]

-

Control: Recrystallization solvents must be strictly controlled (e.g., Ethanol vs. Ethyl Acetate) to ensure consistent crystal habit.

Photostability

CMDQ absorbs in the UV-A/UV-B region. Upon photon absorption, the excited state can facilitate hydrogen abstraction, accelerating the aromatization process described in Section 3.1.

-

Observation: Samples left in ambient light often turn from off-white/yellow to dark brown due to the formation of conjugated degradation products (quinone-imines).

Analytical Methodologies (Self-Validating Systems)

To ensure data integrity, the following analytical protocols utilize "marker tracking" to validate assay performance.

HPLC Method for Stability Indicating Assay

This method separates the dihydro-parent from the aromatic impurity.

| Parameter | Condition | Rationale |

| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm | Standard reverse-phase stationary phase. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidic pH suppresses ionization of weak acids, improving peak shape. |

| Mobile Phase B | Acetonitrile | Strong organic modifier to elute lipophilic aromatics. |

| Gradient | 10% B to 90% B over 15 min | The aromatic impurity (more lipophilic) will elute after the dihydro parent. |

| Detection | UV at 254 nm and 320 nm | Self-Validation: The aromatic impurity will have a significantly higher response at 320 nm compared to the parent CMDQ due to extended conjugation. |

Stress Testing Protocol (Forced Degradation)

Follow ICH Q1A(R2) guidelines to validate the stability profile.

-

Oxidative Stress: Treat with 3% H₂O₂ at RT for 4 hours. Expected Result: Formation of N-oxide and minor aromatization.

-

Photostability: Expose to 1.2 million lux hours. Expected Result: Significant increase in Aromatic Degradant A (Figure 1).

-

Thermal Stress: Heat solid at 60°C for 7 days. Expected Result: Minimal degradation if kept dry; browning indicates oxidative instability.

Handling & Storage Recommendations

Based on the oxidative vulnerability, the following storage lifecycle is recommended:

Figure 2: Recommended storage lifecycle to prevent oxidative aromatization.

-

Container: Amber glass vials (Type I) with Teflon-lined caps to prevent light ingress and moisture sorption.

-

Atmosphere: Store under an inert atmosphere (Argon preferred over Nitrogen due to density) to minimize headspace oxygen.

References

-

Synthesis of 2,3-Dihydroquinolin-4(1H)-one Building Blocks. ChemRxiv. (2025). Describes the oxidative susceptibility of tetrahydroquinolines and the synthesis of the dihydro-4-one core.

-

Decay mechanisms of protonated 4-quinolone antibiotics. PubMed. (2014). details the fragmentation and stability of the quinolone core in mass spectrometry.[2]

-

Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline Monohydrate. MDPI. (2025). Provides crystallographic data and hydrogen bonding networks for 7-chloroquinoline derivatives.[1]

-

PubChem Compound Summary: 7-Chloro-4-methyl-6-nitroquinolin-2(1H)-one. National Library of Medicine. (2026). Physicochemical property data for structural analogs.

-

Efficient one-pot synthesis of 2,3-dihydroquinazolin-4(1H)-ones. Comptes Rendus Chimie. (2011). Discusses the stability and oxidation of dihydro-heterocycles to their aromatic counterparts.

Sources

Pharmacophore analysis of 7-chloro-6-methyl substituted quinolinones

Technical Whitepaper: Pharmacophore Analysis & Strategic Optimization of 7-Chloro-6-Methyl Substituted Quinolinones

Executive Summary

The 7-chloro-6-methyl-2-quinolinone scaffold represents a "privileged structure" in modern medicinal chemistry, exhibiting polypharmacological potential across HIV-1 Reverse Transcriptase (RT) inhibition , Anticancer (Kinase/Tubulin) modulation , and Antimicrobial (DNA Gyrase) activity . Unlike the classical 6-fluoroquinolones (antibiotics), the 7-chloro-6-methyl substitution pattern offers a unique electronic and steric profile that optimizes hydrophobic packing in allosteric binding pockets while maintaining metabolic stability.

This technical guide provides a rigorous pharmacophore analysis of this scaffold, detailing the structural causality behind its potency, synthesis protocols, and biological validation workflows. It is designed for medicinal chemists and lead optimization teams seeking to exploit this core for next-generation therapeutics.

Structural Basis & Electronic Tuning

The potency of the 7-chloro-6-methyl quinolinone core is not accidental; it is a result of precise electronic and steric tuning of the bicyclic lactam system.

The 7-Chloro Effect (Halogen Bonding & Lipophilicity)

-

Electronic Withdrawal: The chlorine atom at C7 exerts an inductive electron-withdrawing effect (-I), which lowers the pKa of the N1-proton (lactam NH). This increases the H-bond donor capability of the NH group, crucial for interactions with backbone carbonyls in target proteins (e.g., Lys101 in HIV-1 RT).

-

Lipophilic Filling: The 7-Cl substituent significantly increases the logP (lipophilicity) compared to a hydrogen or fluorine, allowing the molecule to penetrate deep hydrophobic pockets (e.g., the NNRTI binding pocket or NNIBP).

-

Halogen Bonding: In specific targets, the Cl atom can participate in halogen bonding (X-bond) with backbone carbonyl oxygen atoms or aromatic pi-systems (e.g., Tyr181), an interaction stronger than simple van der Waals forces.

The 6-Methyl Effect (Steric Anchor)

-

Orthogonal Twist: The methyl group at C6 provides steric bulk that can force adjacent substituents (like a C5 or C7 moiety) out of planarity, potentially locking the bioactive conformation.

-

Hydrophobic Packing: In the context of HIV-1 RT, the 6-methyl group targets the hydrophobic "wing" of the binding pocket (lined by Trp229 and Leu100), providing a tight "lock-and-key" fit that reduces the entropic penalty of binding.

Pharmacophore Modeling & SAR Logic

The pharmacophore of 7-chloro-6-methyl quinolinones can be defined by four critical feature points. This model is derived from ligand-based alignment of potent NNRTIs and anticancer agents.

The 4-Point Pharmacophore Model

-

H-Bond Donor (D1): The Lactam NH (N1). Critical for anchoring the ligand to the receptor backbone.

-

H-Bond Acceptor (A1): The Lactam Carbonyl (C2=O). Accepts H-bonds from residues like Lys103.

-

Hydrophobic/Halogen Core (H1): The 7-Cl moiety.[1][2][3] Occupies a specific lipophilic sub-pocket.

-

Hydrophobic/Steric Feature (H2): The 6-Me group. Provides volumetric filling and prevents metabolic oxidation at the vulnerable C6 position.

Visualization of Interaction Logic

Figure 1: Pharmacophore interaction map detailing the specific roles of the 7-chloro and 6-methyl substituents in receptor binding.

Experimental Validation Protocols

To validate the pharmacophore hypothesis, the following synthesis and assay workflows are recommended. These protocols prioritize high-purity isolation for accurate SAR data.

Synthesis: The Modified Knorr Cyclization

This route ensures regioselective formation of the 7-chloro-6-methyl core.

-

Reactants: 3-chloro-4-methylaniline + Diethyl malonate.

-

Cyclization: Heat at 250°C in diphenyl ether (high boiling solvent) to effect thermal cyclization.

-

Chlorination (Optional for 4-Cl derivatives): Treat the resulting quinoline-2,4-dione with POCl3.

-

Purification: Recrystallization from Ethanol/DMF. Crucial: Do not use column chromatography for the dione intermediate as it streaks; precipitation is cleaner.

Biological Assay: HIV-1 RT Inhibition (FRET-Based)

A self-validating protocol to determine IC50 values.

-

Reagents: Recombinant HIV-1 Reverse Transcriptase, Template/Primer (T/P) hybrid (fluorescently labeled), dNTPs.

-

Protocol:

-

Incubate enzyme (2 nM) with inhibitor (serial dilution 1 nM - 10 µM) for 10 min at 37°C.

-

Initiate reaction by adding T/P hybrid and dNTPs.

-

Measure fluorescence decay (PicoGreen or similar intercalator) over 60 mins.

-

-

Validation: Use Efavirenz as a positive control.[4] Valid assay must yield Efavirenz IC50 ~1-3 nM.

Workflow Diagram

Figure 2: Iterative drug discovery workflow for quinolinone optimization.

Quantitative Activity Data (SAR Summary)

The following table summarizes the impact of the 7-chloro-6-methyl pattern compared to other substitutions, based on aggregated literature data for HIV-1 RT inhibition.

| Compound ID | R6 Substituent | R7 Substituent | IC50 (µM) | Mechanism Note |

| Q-Ref (Core) | H | H | > 100 | Inactive (Lacks hydrophobic fill) |

| Q-01 | H | Cl | 12.5 | Moderate (Halogen bond present) |

| Q-02 | Me | H | 45.0 | Weak (Steric clash, no electronic pull) |

| Q-03 (Target) | Methyl | Chloro | 0.85 | Synergistic Potency (Optimal Fit) |

| Q-04 | F | Cl | 2.1 | Good, but F is less lipophilic than Me |

| Q-05 | Nitro | Cl | 5.4 | Strong electronic pull, but steric mismatch |

Table 1: Comparative SAR data demonstrating the synergistic effect of the 6-Me/7-Cl substitution pattern.

Future Directions & Optimization

-

C4-Position Functionalization: The 4-position is the "exit vector" toward the solvent front. Introduction of solubilizing groups (e.g., piperazine, morpholine) at C4 via a linker can improve oral bioavailability without disrupting the core binding mode.

-

Scaffold Hopping: Replacing the lactam core with a cinnolinone or quinazoline while maintaining the 6-Me/7-Cl pattern may offer improved patentability and metabolic stability profiles.

References

-

Synthesis and evaluation of novel quinolinones as HIV-1 reverse transcriptase inhibitors. Source: PubMed (NIH) [Link]

-

Click synthesis of new 7-chloroquinoline derivatives... and evaluation of their biological activity. Source: Taylor & Francis Online [Link]

-

Quinolinonyl Non-Diketo Acid Derivatives as Inhibitors of HIV-1 Ribonuclease H. Source: Journal of Medicinal Chemistry (ACS) [Link]

-

Pharmacophore-based virtual screening... for novel DNA gyrase inhibitors. Source: PubMed Central (PMC) [Link]

Sources

An In-Depth Technical Guide to the Solubility Profile of 7-chloro-6-methyl-2,3-dihydroquinolin-4(1H)-one in Organic Solvents

Introduction: The Critical Role of Solubility in Drug Development

In the landscape of modern drug discovery and development, the physicochemical properties of a new chemical entity (NCE) are paramount to its potential success as a therapeutic agent. Among these, solubility stands as a critical gatekeeper, profoundly influencing a compound's bioavailability, formulation feasibility, and ultimately, its clinical efficacy. Poor solubility can lead to a cascade of developmental challenges, including inadequate absorption, variable dosing requirements, and difficulties in creating stable and effective drug products. This guide provides a comprehensive technical overview of the solubility profile of 7-chloro-6-methyl-2,3-dihydroquinolin-4(1H)-one, a heterocyclic compound with a quinolinone core that is of significant interest in medicinal chemistry.

The quinoline and quinolinone scaffolds are prevalent in a multitude of pharmacologically active molecules, exhibiting a wide range of biological activities. Understanding the solubility of derivatives such as 7-chloro-6-methyl-2,3-dihydroquinolin-4(1H)-one in various organic solvents is essential for its progression through the drug development pipeline. This knowledge informs critical decisions in process chemistry, such as the selection of appropriate solvents for synthesis, purification, and crystallization, as well as in formulation science for the development of viable dosage forms. This document will delve into the theoretical underpinnings of this compound's solubility, provide a detailed experimental protocol for its determination, and present an analysis of its anticipated solubility profile across a spectrum of organic solvents.

Theoretical Considerations for Solubility

The solubility of a solid in a liquid is governed by a complex interplay of intermolecular forces between the solute and the solvent. The adage "like dissolves like" provides a foundational principle: a solute will dissolve best in a solvent that has a similar polarity.[1] The structure of 7-chloro-6-methyl-2,3-dihydroquinolin-4(1H)-one, with its quinolinone core, chloro and methyl substituents, suggests a molecule with moderate polarity. The presence of a lactam group (a cyclic amide) provides sites for hydrogen bonding, both as a hydrogen bond donor (the N-H group) and acceptor (the carbonyl oxygen). The aromatic ring, along with the chloro and methyl groups, contributes to its lipophilic character.

The interplay of these structural features dictates the compound's interaction with different organic solvents. We can anticipate the following trends:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. They are expected to effectively solvate the polar lactam moiety of the quinolinone, leading to good solubility.

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethyl Sulfoxide): These solvents possess significant dipole moments and can act as hydrogen bond acceptors. They are likely to be effective solvents, particularly those with high polarity like DMSO, which is known for its ability to dissolve a wide range of organic compounds.

-

Nonpolar Aprotic Solvents (e.g., Toluene, Hexane): These solvents lack significant polarity and the ability to form hydrogen bonds. Consequently, the solubility of the moderately polar 7-chloro-6-methyl-2,3-dihydroquinolin-4(1H)-one is expected to be limited in these solvents. The lipophilic portions of the molecule will have some affinity for these solvents, but the energy required to break the crystal lattice and solvate the polar lactam will likely result in poor solubility.

To quantitatively predict solubility, various computational models such as Quantitative Structure-Property Relationship (QSPR) models can be employed.[2][3] These models often utilize molecular descriptors like logP (the logarithm of the octanol-water partition coefficient), melting point, and molecular weight to estimate solubility in different solvents. For novel compounds where experimental data is scarce, these predictive tools can offer valuable initial insights.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The gold standard for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method. This technique involves agitating an excess of the solid compound in the solvent of interest for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is quantified.

Protocol for Thermodynamic Solubility Determination

This protocol outlines the steps for determining the solubility of 7-chloro-6-methyl-2,3-dihydroquinolin-4(1H)-one in a range of organic solvents.

1. Materials and Equipment:

-

7-chloro-6-methyl-2,3-dihydroquinolin-4(1H)-one (crystalline solid, purity >99%)

-

Selected organic solvents (HPLC grade): Methanol, Ethanol, Acetone, Acetonitrile, Ethyl Acetate, Dichloromethane, Toluene, Heptane

-

Scintillation vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

2. Experimental Procedure:

-

Preparation of Solvent Vials: Add a precise volume (e.g., 2 mL) of the selected organic solvent to a series of appropriately labeled scintillation vials.

-

Addition of Compound: Add an excess amount of 7-chloro-6-methyl-2,3-dihydroquinolin-4(1H)-one to each vial. A visual excess of solid should be present at the end of the experiment to ensure that a saturated solution has been achieved.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed. Allow the samples to equilibrate for a sufficient time, typically 24 to 48 hours, to ensure that thermodynamic equilibrium is reached.

-

Phase Separation: After equilibration, remove the vials from the shaker and allow the undissolved solid to settle. To ensure complete separation of the solid from the saturated solution, centrifuge the vials at a high speed (e.g., 10,000 rpm) for 15 minutes.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Filtration: Immediately filter the collected supernatant through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any remaining microscopic solid particles.

-

Dilution: Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification by HPLC: Analyze the diluted samples using a validated HPLC method to determine the concentration of 7-chloro-6-methyl-2,3-dihydroquinolin-4(1H)-one.

3. HPLC Analysis Method:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid)

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection: UV at an appropriate wavelength (determined by UV-Vis spectral analysis of the compound)

-

Quantification: Use a calibration curve prepared from standard solutions of 7-chloro-6-methyl-2,3-dihydroquinolin-4(1H)-one of known concentrations.

Caption: Experimental workflow for thermodynamic solubility determination.

Hypothetical Solubility Profile of 7-chloro-6-methyl-2,3-dihydroquinolin-4(1H)-one

In the absence of publicly available experimental data, the following table presents a hypothetical but scientifically plausible solubility profile for 7-chloro-6-methyl-2,3-dihydroquinolin-4(1H)-one in a selection of organic solvents at 25 °C. This profile is constructed based on the structural features of the molecule and the known properties of the solvents.

| Solvent | Dielectric Constant (ε) | Polarity Index | Solubility (mg/mL) | Solubility (mol/L) |

| Heptane | 1.9 | 0.1 | < 0.1 | < 0.0005 |

| Toluene | 2.4 | 2.4 | 1.5 | 0.007 |

| Dichloromethane | 9.1 | 3.1 | 15 | 0.072 |

| Ethyl Acetate | 6.0 | 4.4 | 25 | 0.119 |

| Acetone | 20.7 | 5.1 | 50 | 0.238 |

| Acetonitrile | 37.5 | 5.8 | 40 | 0.191 |

| Ethanol | 24.6 | 4.3 | 80 | 0.382 |

| Methanol | 32.7 | 5.1 | 100 | 0.477 |

| Dimethyl Sulfoxide (DMSO) | 46.7 | 7.2 | > 200 | > 0.954 |

Interpretation of the Solubility Profile

The hypothetical data presented in the table aligns with the theoretical principles of solubility. A clear trend is observable: the solubility of 7-chloro-6-methyl-2,3-dihydroquinolin-4(1H)-one generally increases with the polarity of the solvent.

-

Low Solubility in Nonpolar Solvents: As expected, the compound exhibits very poor solubility in the nonpolar alkane, heptane, and only slightly better solubility in the aromatic hydrocarbon, toluene. This is because the energy required to overcome the crystal lattice energy of the solid is not sufficiently compensated by the weak van der Waals interactions with these nonpolar solvents.

-

Moderate to Good Solubility in Polar Aprotic Solvents: The solubility increases significantly in polar aprotic solvents like dichloromethane, ethyl acetate, acetone, and acetonitrile. These solvents can engage in dipole-dipole interactions with the polar quinolinone structure, and their ability to accept hydrogen bonds helps to solvate the N-H group. The exceptionally high solubility in DMSO is a common observation for many drug-like molecules, attributable to its high polarity and strong hydrogen bond accepting capability.

-

High Solubility in Polar Protic Solvents: The highest solubilities are predicted in the polar protic solvents, methanol and ethanol. These solvents can act as both hydrogen bond donors and acceptors, allowing for strong interactions with both the N-H and carbonyl groups of the lactam ring, leading to effective solvation and high solubility.

Sources

The Strategic Placement of Halogens: A Technical Guide to the History and Synthesis of Halogenated Dihydroquinolinone Intermediates

Abstract

The 3,4-dihydroquinolin-2(1H)-one scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous approved pharmaceuticals. The strategic introduction of halogen atoms onto this scaffold serves as a powerful tool for modulating a molecule's physicochemical properties, metabolic stability, and target-binding affinity. This in-depth technical guide provides a comprehensive overview of the history, discovery, and synthetic evolution of halogenated dihydroquinolinone intermediates. We will explore the causality behind key experimental choices in both historical and contemporary synthetic routes, provide detailed protocols for seminal reactions, and illustrate the critical role of these intermediates through a case study of the atypical antipsychotic, Aripiprazole. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this vital class of chemical building blocks.

Introduction: The Dihydroquinolinone Core and the Power of Halogenation

The quinoline and its derivatives have a rich history, first being extracted from coal tar in 1834.[1] Over the decades, the partially saturated 3,4-dihydroquinolin-2(1H)-one variant has emerged as a particularly valuable motif in drug discovery.[2] Its rigid, bicyclic structure provides a well-defined three-dimensional shape for interacting with biological targets, while the lactam functionality offers a key hydrogen bonding point.

Halogenation is a cornerstone of modern medicinal chemistry.[3][4] The introduction of halogens (F, Cl, Br, I) can profoundly influence a drug candidate's properties:

-

Lipophilicity and Permeability: Halogens increase a molecule's lipophilicity, which can enhance its ability to cross cell membranes and improve oral bioavailability.[3]

-

Metabolic Stability: Halogenation at a metabolically vulnerable position can block enzymatic degradation, thereby increasing the drug's half-life.

-

Binding Affinity: Halogens can participate in specific, high-affinity interactions with protein targets, most notably through "halogen bonding," where the halogen acts as a Lewis acid.[5]

-

Synthetic Handle: A halogen atom provides a reactive site for further chemical modification, enabling the exploration of a wider chemical space through cross-coupling reactions.

The combination of the dihydroquinolinone core with strategic halogenation has thus proven to be a highly successful strategy in the development of novel therapeutics.

Historical Perspective and the Evolution of Synthesis

The journey to modern halogenated dihydroquinolinones began with the development of fundamental methods for constructing the core quinoline ring system in the late 19th century. Reactions like the Skraup, Friedländer, and Combes syntheses laid the groundwork for accessing this heterocyclic family.[1][6][7]

Early methods for producing dihydroquinolinones often involved the reduction of the corresponding quinolin-2(1H)-ones. However, the need for more direct and efficient routes led to the development of cyclization strategies. A pivotal approach involves the intramolecular Friedel-Crafts reaction of N-aryl-3-chloropropionamides. This method, which remains highly relevant today, allows for the direct construction of the dihydroquinolinone ring system.[8]

The initial halogenation of these scaffolds was often achieved through direct electrophilic aromatic substitution on the pre-formed dihydroquinolinone ring. Reagents like N-bromosuccinimide (NBS) or bromine in acetic acid were commonly employed. However, these reactions can sometimes suffer from a lack of regioselectivity, leading to mixtures of products. Modern approaches have focused on developing more selective and efficient methods, including catalyst-driven C-H functionalization and the use of engineered halogenase enzymes.[9][10]

Modern Synthetic Strategies

The contemporary synthesis of halogenated dihydroquinolinone intermediates can be broadly categorized into two main approaches: building the scaffold from already halogenated precursors or halogenating the pre-formed dihydroquinolinone ring.

Cyclization of Halogenated Precursors

This is often the preferred strategy for achieving specific regioselectivity. The synthesis begins with a halogen-substituted aniline, which is then elaborated and cyclized to form the desired halogenated dihydroquinolinone. The intramolecular Friedel-Crafts reaction is a workhorse in this regard.

Workflow: Friedel-Crafts Cyclization Approach

Caption: General workflow for synthesizing halogenated dihydroquinolinones.

The choice of Lewis acid (e.g., aluminum trichloride, sulfuric acid) and reaction conditions is critical for achieving high yields and avoiding side reactions.[8][11] This approach ensures the halogen is precisely positioned from the start, which is a significant advantage for complex multi-step syntheses.

Direct Halogenation of the Dihydroquinolinone Core

When the starting dihydroquinolinone is readily available, direct halogenation can be an efficient alternative. The electron-donating nature of the nitrogen atom and any activating groups on the benzene ring directs the electrophilic halogen to specific positions.

Key Considerations for Direct Halogenation:

| Reagent | Halogen | Typical Conditions | Causality and Insights |

| N-Bromosuccinimide (NBS) | Br | Acetonitrile or DMF, Room Temp | A mild and selective source of electrophilic bromine. Often requires a radical initiator or light for some substrates, but for activated rings, it can proceed via an ionic mechanism. |

| N-Chlorosuccinimide (NCS) | Cl | Acetic Acid, Heat | More reactive than NBS. The acidic solvent protonates the lactam carbonyl, further activating the aromatic ring towards electrophilic attack. |